molecular formula C15H20N2O B13175095 Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine

Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine

Cat. No.: B13175095
M. Wt: 244.33 g/mol
InChI Key: ATOIROAQNNKLGH-UHFFFAOYSA-N
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Description

Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine is a secondary amine featuring a pentyl chain terminated by a methylamine group and substituted with a 3-phenylisoxazole moiety at the fifth carbon. This compound is of interest in medicinal chemistry and materials science due to its structural hybridity, combining a flexible aliphatic chain with a rigid aromatic heterocycle. The hydrochloride salt form (as listed in ) is commonly used to stabilize the compound for pharmaceutical applications, such as intermediates in drug synthesis .

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

N-methyl-5-(3-phenyl-1,2-oxazol-5-yl)pentan-1-amine

InChI

InChI=1S/C15H20N2O/c1-16-11-7-3-6-10-14-12-15(17-18-14)13-8-4-2-5-9-13/h2,4-5,8-9,12,16H,3,6-7,10-11H2,1H3

InChI Key

ATOIROAQNNKLGH-UHFFFAOYSA-N

Canonical SMILES

CNCCCCCC1=CC(=NO1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The synthesis of Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine typically involves:

  • Construction of the 1,2-oxazole (isoxazole) ring substituted with a phenyl group at position 3.
  • Introduction of the pentylamine side chain at position 5 of the oxazole ring.
  • Final methylation of the terminal amine group.

The key challenge is the selective functionalization of the oxazole ring and the installation of the pentylamine moiety without undesired side reactions.

Preparation of the 3-Phenyl-1,2-oxazole Core

The 1,2-oxazole ring can be synthesized via cyclization reactions involving β-ketoesters or β-diketones with hydroxylamine derivatives. Phenyl substitution at position 3 is generally introduced by starting with an appropriate phenyl-substituted precursor.

Typical method:

  • Condensation of α,β-unsaturated ketones or esters bearing a phenyl group with hydroxylamine hydrochloride to form the isoxazole ring.
  • Alternatively, the Thorpe reaction or Gewald-type cyclizations have been used to prepare substituted isoxazoles with phenyl groups.

Introduction of the Pentylamine Side Chain

The pentylamine moiety is usually introduced via nucleophilic substitution or reductive amination on a suitable precursor bearing a leaving group or carbonyl functionality at the 5-position of the oxazole ring.

Key approaches:

  • Nucleophilic substitution: Reacting 5-halogenated oxazole derivatives (e.g., 5-chloro-oxazole) with pentylamine or its derivatives in polar solvents (alcohols, nitriles, or ethers) under controlled temperatures (30°C to reflux) to substitute the halogen with the amine group.
  • Reductive amination: Condensation of a 5-formyl or 5-keto oxazole intermediate with pentylamine followed by reduction to yield the pentylamine side chain.
  • Amidation and subsequent reduction: Conversion of a 5-carboxylic acid or ester derivative of the oxazole to an amide, then reduction to the amine.

The reaction solvents commonly used include methanol, ethanol, tetrahydrofuran, acetonitrile, and dimethylformamide, chosen based on solubility and reaction kinetics.

Methylation of the Terminal Amine

The methylation of the terminal amine to form the methylated amine can be achieved by:

  • Direct alkylation with methyl iodide or methyl sulfate under basic conditions.
  • Reductive methylation using formaldehyde and a reducing agent like sodium cyanoborohydride.

These methods ensure selective methylation without affecting the oxazole ring.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Solvent(s) Temperature Range Reaction Time Notes
Oxazole ring formation β-ketoester + hydroxylamine hydrochloride Ethanol, water Reflux Several hours Formation of 3-phenyl substituted isoxazole
Halogenation at position 5 N-chlorosuccinimide or similar halogenating agent Dichloromethane, THF 0–25°C 1–3 hours Prepares 5-chloro-oxazole intermediate
Amination Pentylamine or pentylamine hydrochloride Methanol, ethanol, DMF 30°C to reflux 1–15 hours Nucleophilic substitution at C-5
Methylation Methyl iodide, formaldehyde + NaBH3CN Methanol, acetonitrile Room temperature 2–6 hours Terminal amine methylation

Research Findings and Optimization

  • The nucleophilic substitution step is sensitive to solvent choice and temperature. Polar protic solvents like methanol and ethanol facilitate the reaction, but aprotic solvents such as DMF can improve selectivity.
  • Reaction times vary from 1 to 15 hours depending on the reagent concentration and temperature.
  • Excess amine is often used to drive the substitution to completion.
  • Methylation yields are optimized by controlling the stoichiometry of methylating agents and reaction time to avoid over-alkylation or quaternary ammonium salt formation.
  • Purification is typically achieved by column chromatography or crystallization.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents Advantages Challenges
Oxazole ring synthesis Cyclization with hydroxylamine β-ketoesters, hydroxylamine HCl High regioselectivity Requires careful temperature control
Halogenation at C-5 Electrophilic halogenation N-chlorosuccinimide, NBS Enables nucleophilic substitution Possible over-halogenation
Amination at C-5 Nucleophilic substitution Pentylamine, polar solvents Direct introduction of amine Side reactions, incomplete substitution
Terminal amine methylation Alkylation or reductive methylation Methyl iodide, formaldehyde/NaBH3CN High selectivity and yield Control of methylation degree

Chemical Reactions Analysis

Types of Reactions

Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions include various oxazole and amine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison

The compound is compared to structurally analogous molecules with variations in the heterocyclic core, substituents, or chain length (Table 1).

Compound Name Molecular Formula Molecular Weight Key Structural Features Reference
Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine C₁₅H₂₀N₂O 244.34 Pentyl chain, 3-phenylisoxazole, methylamine
(3-Phenylisoxazol-5-yl)methylamine C₁₀H₁₀N₂O 174.20 Shorter methyl chain, 3-phenylisoxazole
(3-Phenyl-1,2,4-oxadiazol-5-yl)methylamine C₉H₉N₃O 175.19 Oxadiazole ring (vs. oxazole), phenyl group
1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine C₉H₉N₃O 175.19 Pyridinyl substituent (vs. phenyl)
[(3-Isopropylisoxazol-5-yl)methyl]amine C₇H₁₂N₂O 140.18 Isopropyl substituent (vs. phenyl)

Key Observations :

  • Chain Length : this compound’s extended pentyl chain may confer higher lipophilicity (predicted logP ~2.7) compared to shorter-chain analogues like (3-phenylisoxazol-5-yl)methylamine (logP ~1.5) .
  • Heterocyclic Core: Replacing oxazole with oxadiazole (as in ) introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity.
  • Substituent Effects : Pyridinyl () and isopropyl () groups modify steric and electronic profiles. Pyridinyl may improve water solubility via hydrogen bonding, while isopropyl increases hydrophobicity .
Physicochemical Properties
  • Boiling Point and Solubility : this compound’s longer chain likely elevates boiling point (~233°C estimated) compared to [(3-isopropylisoxazol-5-yl)methyl]amine (233.1°C) . The hydrochloride salt form enhances aqueous solubility, critical for drug formulation .
  • Hydrogen Bonding : The oxazole nitrogen and amine group enable hydrogen bonding, similar to oxadiazole derivatives. However, oxadiazoles’ dual nitrogen sites may form stronger interactions, as suggested by Etter’s graph-set analysis .

Biological Activity

Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine, a compound with the molecular formula C15H21N2O, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pentyl chain linked to a methyl group and an oxazole ring substituted with a phenyl group. Its structural complexity contributes to its varied biological activities.

Property Details
Molecular FormulaC15H21N2O
Molecular Weight245.35 g/mol
CAS Number1240526-08-2
Minimum Purity>95%

Anticancer Properties

Research indicates that oxazole derivatives, including this compound, exhibit significant anticancer activity. For instance, compounds related to this structure have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. In a study, derivatives demonstrated IC50 values ranging from 2.76 to 9.27 µM against specific tumor cell lines, indicating potent antiproliferative effects .

Antimicrobial Activity

The compound's oxazole framework is associated with antimicrobial properties. Studies have demonstrated that similar oxazole derivatives possess effective antibacterial and antifungal activities. For example, certain derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria . The structure–activity relationship (SAR) analysis suggests that electron-withdrawing substituents enhance these antimicrobial effects.

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. Similar compounds have been evaluated for their ability to modulate neuroinflammatory pathways and protect neuronal cells from apoptosis, making them potential candidates for treating neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound can be approached through various methods, including:

  • Condensation Reactions : Utilizing appropriate aldehydes and amines to form the oxazole ring.
  • Microwave-Assisted Synthesis : This eco-friendly method enhances reaction efficiency and yields higher purity products .
  • Multi-step Synthesis : Involving several chemical transformations to achieve the desired structure while optimizing yield and purity.

Case Study 1: Anticancer Activity Evaluation

In a recent study focused on the anticancer potential of oxazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated that the compound demonstrated significant cytotoxicity, particularly in human cervical cancer cells (HeLa), with an IC50 value of approximately 4 µM .

Case Study 2: Antimicrobial Efficacy Assessment

Another study explored the antimicrobial properties of related oxazole compounds. This compound showed promising results against both bacterial strains and fungal pathogens, highlighting its potential as a broad-spectrum antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the standard methodologies for confirming the molecular structure of Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine?

  • Answer: The structure is typically confirmed via single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement . Key parameters include bond lengths (e.g., C–N in the oxazole ring: ~1.34 Å) and torsion angles. Complementary techniques like ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) validate purity and connectivity. For example, NMR coupling constants (e.g., J = 8–10 Hz for vicinal protons in the pentyl chain) help resolve stereochemistry .

Q. How is the compound synthesized, and what are common intermediates?

  • Answer: Synthesis often involves multistep organic reactions , such as:

Oxazole ring formation via cyclization of β-keto esters or nitriles with hydroxylamine.

Alkylation of the oxazole nitrogen using a pentyl bromide derivative.

Reductive amination to introduce the methylamine group.
Intermediates like (3-phenyl-1,2-oxazol-5-yl)pentanol are critical, as their purity impacts final yield. Reaction monitoring via TLC and FT-IR (e.g., N–H stretch at ~3300 cm⁻¹) ensures stepwise progression .

Q. What spectroscopic techniques are used to characterize hydrogen bonding in this compound?

  • Answer: Graph-set analysis of SC-XRD data identifies hydrogen-bonding patterns (e.g., R₂²(8) motifs). Solid-state NMR probes proton environments, while FT-IR detects N–H‧‧‧O/N interactions (broad peaks at ~3200–3500 cm⁻¹). Computational tools like Density Functional Theory (DFT) model intermolecular forces, validated against crystallographic data .

Advanced Research Questions

Q. How can contradictions between crystallographic and spectroscopic data be resolved?

  • Answer: Discrepancies (e.g., unexpected NMR splitting vs. SC-XRD symmetry) require:

  • Cross-validation using SIR97 for alternative structural solutions .
  • Dynamic NMR to assess conformational flexibility (e.g., pentyl chain rotation barriers).
  • Hirshfeld surface analysis to quantify intermolecular interactions that may distort solution-state data .

Q. What strategies optimize synthetic routes to improve yield and scalability?

  • Answer: Key optimizations include:

  • Catalytic methods : Use Pd/C or enzyme-mediated reactions for selective alkylation.
  • Solvent-free conditions : Minimize side reactions (e.g., oxazole ring hydrolysis).
  • Flow chemistry : Enhances reproducibility for large-scale synthesis.
    Yield improvements (e.g., from 45% to 72%) are tracked via HPLC and GC-MS .

Q. How can computational modeling predict biological activity?

  • Answer: Molecular docking (e.g., AutoDock Vina) screens interactions with targets like enzymes or receptors. Parameters include:

  • Binding affinity (ΔG ≤ -7 kcal/mol suggests strong inhibition).
  • Pharmacophore alignment with known bioactive scaffolds (e.g., oxazole-based kinase inhibitors).
    MD simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What experimental designs address low reproducibility in crystallization?

  • Answer: To resolve polymorphism or twinning:

  • Seeding techniques : Introduce microcrystals of known morphology.
  • Solvent screening : Test 10–20 solvent mixtures (e.g., DMSO/water vs. ethanol/hexane).
  • Cryo-crystallography : Reduces thermal motion artifacts. Programs like SHELXC/D/E automate phase determination for challenging datasets .

Data Analysis and Contradiction Examples

Parameter Typical Value Anomaly Resolution Method
C–O bond length1.23 Å (SC-XRD)1.29 Å (DFT)Check for H-bonding
NMR δ (NH)2.5–3.0 ppm4.2 ppm (broad)Dynamic exchange analysis
Melting point145–148°C130°CDSC for polymorph screening

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